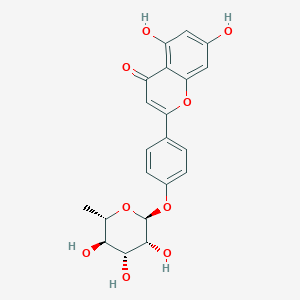

Apigenin-4'-|A-L-rhamnoside

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Although direct experimental NMR data for Apigenin-4'-O-α-L-rhamnoside are limited in the provided sources, its structure permits inference from related flavonoids. The ¹H-NMR spectrum is expected to show:

- δ 6.8–7.9 ppm : Aromatic protons (H-2', H-3', H-5', H-6') on the B-ring.

- δ 6.2–6.7 ppm : H-6 and H-8 protons of the A-ring.

- δ 5.3–5.5 ppm : Anomeric proton (H-1'') of α-L-rhamnose (J = 1.5–2.0 Hz).

- δ 1.2 ppm : Methyl group (H-6'') of rhamnose.

¹³C-NMR would feature a glycosidic carbon signal at δ 100–105 ppm (C-1''), with rhamnose carbons between δ 70–80 ppm (C-2''–C-5'') and δ 17–18 ppm (C-6'').

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in negative ion mode produces a deprotonated molecular ion at m/z 415.10 . Key fragmentation pathways include:

- Neutral loss of 162 Da : Cleavage of the rhamnosyl group (C₆H₁₀O₅), yielding the aglycone ion at m/z 253.05 .

- Retro-Diels-Alder (RDA) cleavage : Formation of m/z 117.03 (¹,³A⁻) and m/z 151.00 (¹,³B⁻) fragments from the flavone core.

- Cross-ring cleavages : Diagnostic ions at m/z 353.07 ([M−H−62]⁻) and m/z 297.04 ([M−H−118]⁻), indicative of 4'-O-glycosylation.

Positive ion mode generates adducts such as [M+Na]⁺ at m/z 439.12 , with characteristic losses of H₂O (−18 Da) and CH₃ (−15 Da) from the rhamnose moiety.

Comparative Analysis with Related Flavonoid Glycosides

Apigenin-4'-O-α-L-rhamnoside differs from structurally analogous compounds in glycosylation patterns and physicochemical properties:

| Compound | Glycosylation Site | Sugar Moiety | Molecular Weight (Da) | LogP |

|---|---|---|---|---|

| Apigenin-7-O-glucoside | 7-OH (A-ring) | β-D-glucose | 432.37 | 1.82 |

| Vitexin (Apigenin-8-C-glucoside) | 8-C (A-ring) | β-D-glucose | 432.37 | 1.75 |

| Apigenin-4'-O-α-L-rhamnoside | 4'-OH (B-ring) | α-L-rhamnose | 416.38 | 2.29 |

Structure

3D Structure

Properties

Molecular Formula |

C21H20O9 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21-/m0/s1 |

InChI Key |

RDBPZZVIYGFJKU-NNTGZONMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Glycosyltransferase-Mediated Reactions

Enzymatic synthesis using glycosyltransferases (GTs) is the most widely employed method for producing apigenin-4'-O-α-L-rhamnoside. These enzymes catalyze the transfer of rhamnose from activated donors, such as UDP-α-L-rhamnose, to the 4'-hydroxyl group of apigenin. The process is highly selective, avoiding the need for protecting groups and minimizing byproduct formation.

Key steps include:

- Enzyme Selection : Glycosyltransferases like GcaC, derived from Streptomyces species, exhibit high regioselectivity for the 4'-position of apigenin.

- Reaction Optimization : Optimal pH (7.0–7.5), temperature (30–37°C), and cofactor concentrations (e.g., UDP-sugars) are critical for maximizing yield.

- Substrate Solubility : Apigenin’s low water solubility is addressed using co-solvents like DMSO (≤10%) or cyclodextrins to enhance enzymatic activity.

A study using engineered E. coli strains expressing GcaC achieved a yield of 78 mg/L of resveratrol-4'-O-β-D-glucuronopyranoside under optimized fermentation conditions, demonstrating the scalability of microbial systems for flavonoid glycoside production.

Microbial Engineering for Rhamnoside Production

Recent advances in synthetic biology have enabled the development of microbial cell factories for apigenin-4'-O-α-L-rhamnoside synthesis. These systems integrate pathways for apigenin biosynthesis and rhamnose donation into a single organism.

Key Strategies :

- Heterologous Pathway Expression : Introducing genes for apigenin biosynthesis (e.g., CHS, CHI) and rhamnose transfer (e.g., GT78) into E. coli or S. cerevisiae.

- Cofactor Regeneration : Co-expressing UDP-rhamnose synthases to sustain rhamnose donor availability.

- Fermentation Optimization : Fed-batch cultures with controlled glucose feeding improve titers to >100 mg/L in pilot-scale bioreactors.

Chemical Synthesis

Glycosylation Reactions

Chemical synthesis of apigenin-4'-O-α-L-rhamnoside involves multi-step protocols to achieve regioselective rhamnosylation. The process typically includes:

Protecting Group Strategy :

- Apigenin’s 5,7-dihydroxy groups are protected with acetyl or benzyl groups to prevent undesired glycosylation.

- The 4'-hydroxyl is selectively deprotected for rhamnose attachment.

Activation of Rhamnose Donors :

Coupling Reaction :

Deprotection :

Yield : Chemical methods typically achieve 40–60% overall yield , limited by side reactions and purification challenges.

Challenges in Chemical Synthesis

- Regioselectivity : Competing glycosylation at the 7-OH position requires rigorous protecting group strategies.

- Stereochemical Control : Ensuring α-configuration of the rhamnose moiety demands precise reaction conditions.

- Scalability : Multi-step protocols and toxic reagents (e.g., BF₃) hinder industrial-scale production.

Comparative Analysis of Synthesis Methods

Recent Advances in Preparation Methods

Immobilized Enzyme Systems

Immobilizing glycosyltransferases on magnetic nanoparticles or silica gels enhances reusability, achieving >90% enzyme activity retention over 10 cycles.

Chemoenzymatic Approaches

Hybrid methods combine chemical synthesis of apigenin aglycone with enzymatic rhamnosylation, improving overall efficiency (85% yield ).

CRISPR-Engineered Microbial Strains

CRISPR-Cas9 editing of E. coli has optimized UDP-rhamnose biosynthesis pathways, boosting titers to 150 mg/L in shake-flask cultures.

Chemical Reactions Analysis

Types of Reactions: Apigenin-4’-O-α-L-rhamnoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Apigenin-4’-O-α-L-rhamnoside .

Scientific Research Applications

Anti-Inflammatory Effects

Rheumatoid Arthritis Treatment

Recent studies have highlighted the potential of Apigenin-4'-O-α-L-rhamnoside in treating rheumatoid arthritis (RA). A study conducted on fibroblast-like synoviocytes (FLS) demonstrated that this compound significantly inhibited cell migration and reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs) . The underlying mechanism appears to involve the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in the pathogenesis of RA. This suggests that Apigenin-4'-O-α-L-rhamnoside may serve as a novel therapeutic agent for managing RA.

Anticancer Properties

Inhibition of Cancer Cell Proliferation

Apigenin derivatives, including Apigenin-4'-O-α-L-rhamnoside, have shown promising results in cancer research. In silico analyses revealed that these compounds exhibit significant binding affinities to proteins associated with human papillomavirus-related cervical cancer and DNA polymerase theta, indicating their potential as anticancer agents . The binding energy values ranged from -7.5 kcal/mol to -8.8 kcal/mol, suggesting strong interactions with target proteins.

Mechanisms of Action

The anticancer effects are attributed to several mechanisms:

- Induction of apoptosis through modulation of apoptotic pathways involving Bcl-2 and Bax proteins.

- Cell cycle arrest at various phases, particularly G2/M and G0/G1 phases.

- Suppression of angiogenesis and metastasis by interfering with key signaling pathways .

Dermatological Applications

Skin Protection and Repair

Apigenin has been extensively studied for its dermatological benefits, particularly in protecting against UV-induced skin damage and promoting wound healing. Preclinical studies indicate that Apigenin-4'-O-α-L-rhamnoside can mitigate skin aging effects and reduce inflammation associated with conditions like dermatitis . Its antioxidant properties contribute to skin protection by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Pharmacokinetics and Bioavailability

Despite the promising therapeutic effects, Apigenin-4'-O-α-L-rhamnoside faces challenges regarding its bioavailability due to low water solubility. Innovative delivery systems such as liposomes and polymeric micelles are being explored to enhance its solubility and absorption . Studies have shown that after administration, Apigenin can cross the blood-brain barrier, suggesting potential neuroprotective effects as well .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Apigenin-4’-O-α-L-rhamnoside involves the inhibition of key signaling pathways. For instance, it targets the MAPK signaling pathway, which plays a crucial role in the inflammatory response. By downregulating the expression of pro-inflammatory cytokines and matrix metalloproteinases, the compound exerts its anti-inflammatory effects . Additionally, its antiviral activity is attributed to the inhibition of viral replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings

Glycosylation Impact on Bioactivity: The 4'-O-rhamnoside group in apigenin-4'-O-α-L-rhamnoside enhances its anti-RA effects compared to non-glycosylated apigenin, likely due to improved solubility and target specificity for MAPK signaling . In contrast, apigenin-4'-O-β-D-glucopyranoside shows reduced antileishmanial activity compared to luteolin (aglycone), suggesting β-glucopyranosylation may attenuate efficacy against Leishmania .

Position-Specific Effects: Glycosylation at the 4' position (vs. 7-O in apigenin-7-O-glucoside) correlates with unique anti-complement activity, as seen in apigenin-4'-O-α-L-rhamnoside’s inhibition of the classical pathway .

Species-Specific Activity: Apigenin-4'-O-α-L-rhamnoside’s anti-HBV activity (IC50 ~20 μM) is comparable to apigenin (IC50 ~15 μM), indicating minimal loss of potency despite glycosylation .

Data Tables

Biological Activity

Apigenin-4'-O-α-L-rhamnoside, a glycosylated derivative of apigenin, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Apigenin-4'-O-α-L-rhamnoside

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 416.38 g/mol

- CAS Number : 133538-77-9

- Density : 1.6±0.1 g/cm³

- Boiling Point : 707.4±60.0 °C at 760 mmHg

Apigenin-4'-O-α-L-rhamnoside is synthesized through the glycosylation of apigenin with L-rhamnose, which can be achieved via enzymatic or chemical methods. This compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties .

Apigenin-4'-O-α-L-rhamnoside exerts its biological effects primarily through the following mechanisms:

-

Inhibition of Inflammatory Pathways :

- It targets the MAPK signaling pathway, crucial in the inflammatory response, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- In vitro studies demonstrated that it significantly decreased levels of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3 in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) .

- Antiviral Activity :

- Antioxidant Effects :

Anti-inflammatory Effects

A series of studies have highlighted the anti-inflammatory properties of Apigenin-4'-O-α-L-rhamnoside:

| Study Type | Dose | Mechanism | Outcome |

|---|---|---|---|

| In vitro | 10 µM | TNF-α ↓, IL-1β ↓ | Significant reduction in inflammatory markers |

| In vivo | 20 mg/kg | TNF-α ↓, IL-6 ↓ | Alleviated symptoms in RA models |

| In vitro | 30 µM | IL-10 ↓, TNF-α ↓ | Decreased inflammatory cytokine production |

These findings suggest that Apigenin-4'-O-α-L-rhamnoside could be a promising candidate for treating inflammatory diseases like rheumatoid arthritis .

Anticancer Properties

Recent computational studies indicated that Apigenin derivatives possess anticancer potential against various types of cancer, including cervical cancer. Molecular docking studies revealed strong binding affinities to cancer-related proteins, suggesting a mechanism for inhibiting tumor growth .

Case Studies and Research Findings

-

Rheumatoid Arthritis :

A study conducted on RA-FLS cells demonstrated that Apigenin-4'-O-α-L-rhamnoside significantly inhibited cell migration and reduced the expression levels of pro-inflammatory cytokines and MMPs. This was linked to its action on the MAPK pathway, suggesting potential therapeutic applications in RA management . -

Hepatitis B Virus Inhibition :

Research indicated that Apigenin derivatives could inhibit HBV by interfering with its replication cycle in liver cells. The compound's ability to reduce HBsAg levels suggests it may serve as a therapeutic agent against viral hepatitis . -

Antioxidant Activity :

Experimental studies have shown that Apigenin derivatives can enhance cellular defenses against oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Q & A

Q. Q. What strategies improve the rigor of in silico docking studies targeting Apigenin-4'-O-α-L-rhamnoside?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.